Cefmetazole Lactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cefmetazole is a cephalosporin antibiotic used to treat a variety of bacterial infections . It is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative microorganisms . It has a high rate of efficacy in many types of infection and to date no severe side effects have been noted .

Molecular Structure Analysis

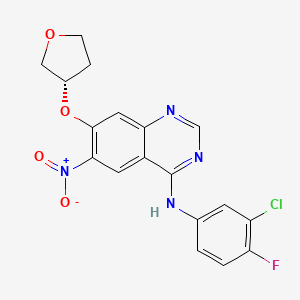

The molecular formula of Cefmetazole is C15H17N7O5S3 . The chemical structure of cefmetazole, like that of several other cephalosporins, contains an N-methylthiotetrazole (NMTT or 1-MTT) side chain .

Chemical Reactions Analysis

Cefmetazole is more active than 1st-generation cephalosporins against indole-positive Proteus, Serratia, anaerobic gram-negative bacilli (including B. fragilis), and some E. coli, Klebsiella, and P. mirabilis, but is less active than cefoxitin or cefotetan against most gram-negative bacilli .

Physical And Chemical Properties Analysis

The average weight of Cefmetazole is 471.534 and the monoisotopic weight is 471.045328759 . The molecular formula of Cefmetazole Lactone is C13H13N3O5S2 and its molecular weight is 355.39 .

Scientific Research Applications

Treatment of Bacteremia Caused by ESBL-Producing Enterobacterales

Cefmetazole has been used in the treatment of bacteremia caused by Extended-Spectrum β-Lactamase (ESBL)–producing Enterobacterales . A retrospective study found that Cefmetazole was effective in treating patients with bacteremia caused by ESBL-producing Enterobacterales . The study suggested that Cefmetazole is a well-tolerated alternative to Carbapenems for treating such bacteremia .

Alternative to Carbapenems Against ESBL-Producing Escherichia coli Infections

Cefmetazole has received attention as a pharmaceutical intervention for ESBL-producing Escherichia coli (ESBL-EC) infections . A study aimed to investigate the pharmacokinetics/pharmacodynamics (PK/PD) characteristics of Cefmetazole against ESBL-EC . The study found that Cefmetazole possesses time-dependent bactericidal activities against ESBL-EC and is required to achieve “f T>MIC” ≥69.6% for the treatment of ESBL-EC infections .

Treatment of Urinary Tract Infections Caused by ESBL-Producing Enterobacterales

The optimal regimens of Cefmetazole for the treatment of urinary tract infections caused by ESBL-producing Enterobacterales are not well defined . A study found that the pharmacokinetic/pharmacodynamic targets for Cefmetazole were 70% T > MIC, which is suggestive of bactericidal activity .

Mechanism of Action

Target of Action

Cefmetazole Lactone, a cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .

Mode of Action

The bactericidal activity of Cefmetazole Lactone results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . By binding to these proteins, Cefmetazole Lactone disrupts the process of cell wall synthesis, leading to the death of the bacteria .

Biochemical Pathways

Cefmetazole Lactone affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting this pathway, it prevents the formation of a key component of the bacterial cell structure, leading to cell death .

Pharmacokinetics

The pharmacokinetics of Cefmetazole Lactone allow for parenteral administration (intravenous or intramuscular) 2-3 times daily for the treatment of infection . The drug’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability and effectiveness in treating infections .

Result of Action

The primary result of Cefmetazole Lactone’s action is the death of the bacteria. By inhibiting cell wall synthesis, the drug causes the bacterial cells to become unstable and eventually die . This leads to the clearance of the bacterial infection.

Action Environment

The action of Cefmetazole Lactone can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. Additionally, the drug’s effectiveness can be influenced by the patient’s health status, including kidney function, which can affect drug clearance . It’s also worth noting that overuse of antibiotics like Cefmetazole Lactone can lead to the emergence of multidrug-resistant bacteria .

Safety and Hazards

Future Directions

Cefmetazole has received attention as a pharmaceutical intervention for extended-spectrum beta-lactamase-producing Escherichia coli (ESBL-EC) infections . A study aimed to investigate the pharmacokinetics/pharmacodynamics (PK/PD) characteristics of Cefmetazole against ESBL-EC . The findings suggest that Cefmetazole is a well-tolerated alternative to Carbapenems for treating bacteremia caused by ESBL-producing Enterobacterales .

properties

IUPAC Name |

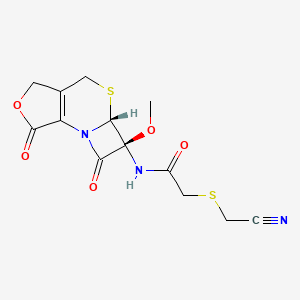

2-(cyanomethylsulfanyl)-N-[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O5S2/c1-20-13(15-8(17)6-22-3-2-14)11(19)16-9-7(4-21-10(9)18)5-23-12(13)16/h12H,3-6H2,1H3,(H,15,17)/t12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWIXGITSXCYTK-OLZOCXBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CSCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@]1([C@@H]2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CSCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)

![7-Benzyl-4-[(4-hydroxyphenyl)methyl]-2,5,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-3,5,7,10(15),11,13-hexaene-3,13-diol](/img/structure/B570697.png)

![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)